5-(2-Methylpyrazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[d]pyrazole-3-carboxylic acid
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Overview
Description
The compound “PMID20615702C8f” is a synthetic organic molecule known for its unique structure and significant biological activity. It is classified as a ligand and has been studied extensively for its potential therapeutic applications. The compound’s structure includes a pyrazole ring, which is a common motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID20615702C8f” involves multiple steps, starting with the preparation of the pyrazole ring. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Functionalization of the pyrazole ring: This involves introducing various substituents to the pyrazole ring to achieve the desired structure.
Industrial Production Methods: Industrial production of “PMID20615702C8f” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: “PMID20615702C8f” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
“PMID20615702C8f” has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of “PMID20615702C8f” involves its interaction with specific molecular targets within the cell. The compound binds to certain receptors or enzymes, modulating their activity and thereby influencing cellular pathways. For example, it may inhibit a particular enzyme involved in a disease process, leading to therapeutic effects .
Comparison with Similar Compounds
Compound A: Similar structure but lacks the pyrazole ring.
Compound B: Contains a different substituent on the pyrazole ring.
Compound C: Similar overall structure but with a different functional group.
Uniqueness: “PMID20615702C8f” is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H12N4O2 |
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Molecular Weight |
232.24 g/mol |
IUPAC Name |
5-(2-methylpyrazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H12N4O2/c1-15-9(2-3-12-15)6-4-7-8(5-6)13-14-10(7)11(16)17/h2-3,6H,4-5H2,1H3,(H,13,14)(H,16,17) |
InChI Key |
ZAJBYTSUTBCMRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2CC3=C(C2)NN=C3C(=O)O |
Origin of Product |
United States |
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